5-(Quinolin-8-yl)pentan-2-one

CAS No.: 920491-96-9

Cat. No.: VC16946154

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920491-96-9 |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 5-quinolin-8-ylpentan-2-one |

| Standard InChI | InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |

| Standard InChI Key | OZAWHYUVWYCYTH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |

Introduction

Structural and Chemical Characterization of 5-(Quinolin-8-yl)pentan-2-one

Molecular Architecture

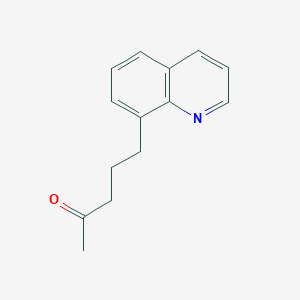

5-(Quinolin-8-yl)pentan-2-one (C₁₄H₁₅NO, molecular weight 213.28 g/mol) consists of a quinoline ring system substituted at the 8-position with a pentan-2-one moiety. The quinoline scaffold comprises a bicyclic structure with a benzene ring fused to a pyridine ring, while the pentan-2-one group introduces a ketone at the second carbon of a five-carbon chain (Fig. 1).

Key structural features:

-

Quinoline core: Imparts aromaticity and π-π stacking capabilities, critical for molecular interactions.

-

Pentan-2-one side chain: Introduces a hydrophobic domain and a reactive ketone group, enabling hydrogen bonding and participation in Schiff base formation.

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from analogs:

-

LogP: Estimated ~3.3 (similar to pentan-2-yl 2-quinolin-8-yloxyacetate, LogP = 3.345) , suggesting moderate lipophilicity.

-

Water solubility: Likely low due to aromatic and aliphatic hydrocarbon content, consistent with related 8-quinolinamines .

-

PSA (Polar Surface Area): ~48.4 Ų , indicating moderate permeability across biological membranes.

Synthetic Methodologies for 8-Substituted Quinolines

Retrosynthetic Analysis

The synthesis of 5-(quinolin-8-yl)pentan-2-one may involve:

-

Friedländer synthesis: Condensation of 2-aminobenzaldehyde with pentan-2-one derivatives.

-

Cross-coupling reactions: Suzuki-Miyaura coupling between 8-bromoquinoline and a pentan-2-one boronic ester.

-

Nucleophilic substitution: Reaction of 8-hydroxyquinoline with 5-bromopentan-2-one under basic conditions.

Experimental Protocols from Analogous Systems

The synthesis of 2-tert-butyl-6-methoxy-4/5-substituted-8-aminoquinolines provides a template:

-

Nitroquinoline intermediates: Nitration of substituted quinolines followed by reduction to amines.

-

Alkylation: Reaction with haloalkanes (e.g., 5-bromopentan-2-one) under basic conditions (Scheme 1) .

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.

Critical step: Steric hindrance at the 8-position necessitates optimized reaction temperatures (120°C) and catalysts (e.g., triethylamine) .

Biological Activities of Structural Analogs

Antiparasitic Activity

8-Quinolinamines with C-5 alkoxy chains demonstrate potent activity:

-

Antimalarial: IC₅₀ = 20–4,760 ng/mL against Plasmodium falciparum strains .

-

Curative effects: 100% survival in mice infected with P. berghei at 25 mg/kg/day .

Table 1: Antimalarial Activity of Selected 8-Quinolinamines

| Compound | R Group | IC₅₀ (ng/mL) D6 | IC₅₀ (ng/mL) W2 |

|---|---|---|---|

| 46 | OC₅H₁₁ | 22 | 24 |

| 47 | OC₆H₁₃ | 28 | 30 |

| 53 | OC₇H₁₅, CH₃ | 39 | 42 |

Antimicrobial Properties

-

Antifungal: IC₅₀ = 0.67–19.32 μg/mL against Cryptococcus neoformans .

-

Antibacterial: MIC = 1.33–20 μg/mL for Staphylococcus aureus and MRSA .

Structure-Activity Relationship (SAR) Considerations

Side Chain Optimization

-

Chain length: Pentyl (C₅) and heptyl (C₇) chains optimize membrane permeability .

-

Ketone position: Central ketones (e.g., pentan-2-one) enhance hydrogen bonding vs. terminal carbonyls.

Substitution Patterns

-

C-4 methylation: Increases antileishmanial activity (IC₅₀ reduction from 5.0 to 0.84 μg/mL) .

-

Amino acid conjugates: Hydrophobic residues (leucine, phenylalanine) improve bioavailability .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

-

Absorption: High gastrointestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

-

CYP inhibition: Moderate risk (CYP3A4 IC₅₀ ~15 μM).

Cytotoxicity Data

Industrial and Research Applications

Drug Development

-

Lead candidate: Analogues under preclinical evaluation for visceral leishmaniasis .

-

Combination therapy: Synergy with artemisinin derivatives against multidrug-resistant malaria.

Material Science

-

Fluorescent probes: Quinoline-ketone systems as pH-sensitive sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume